Boc-N-Me-D-Allo-Ile-OH

Description

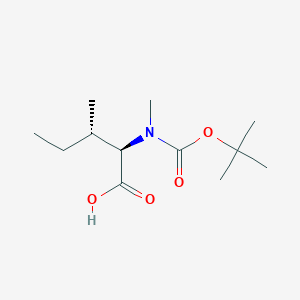

Boc-N-Me-D-Allo-Ile-OH is a modified amino acid derivative widely used in peptide synthesis. Its structure features:

- Boc (tert-butoxycarbonyl) protection on the amine group, which stabilizes the amino acid during synthetic reactions and allows selective deprotection under acidic conditions .

- N-methylation at the α-nitrogen, enhancing metabolic stability and reducing conformational flexibility in peptides .

- D-allo-isoleucine backbone, a stereoisomer of isoleucine with distinct side-chain configuration, contributing to unique steric and solubility properties .

Properties

IUPAC Name |

(2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBIAUMDQYXOFG-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427192 | |

| Record name | Boc-N-Me-D-Allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53462-50-3 | |

| Record name | Boc-N-Me-D-Allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection of D-Allo-Isoleucine

The most widely reported method begins with commercially available D-allo-isoleucine. The amino group undergoes sequential protection using di-tert-butyl dicarbonate (Boc anhydride) followed by N-methylation:

Step 1: Boc Protection

D-Allo-isoleucine (1 eq) reacts with Boc anhydride (1.2 eq) in tetrahydrofuran (THF)/water (3:1 v/v) at 20°C for 24 hours under nitrogen atmosphere. Sodium bicarbonate (2 eq) maintains pH 8–9, achieving >95% conversion to Boc-D-allo-Ile-OH.

Step 2: N-Methylation

The Boc-protected intermediate reacts with methyl iodide (1.5 eq) in THF using sodium hydride (1.2 eq) as base at 0–20°C for 26 hours. This two-step process yields Boc-N-Me-D-allo-Ile-OH with 68–72% overall yield.

Alternative Pathway via Reductive Amination

A modified approach reported by Luo et al. (2014) employs reductive amination for simultaneous N-methylation and Boc protection:

-

D-Allo-isoleucine (1 eq) reacts with formaldehyde (2 eq) in methanol under hydrogen atmosphere (50 psi) using palladium on carbon (5% w/w).

-

The resulting N-methyl-D-allo-isoleucine undergoes Boc protection with Boc anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as catalyst.

This method achieves 65% yield but requires careful control of hydrogenation parameters to prevent racemization.

Critical Reaction Parameters

Temperature and Atmosphere Control

Comparative studies reveal temperature sensitivity during N-methylation:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Methylation Temp | 0–20°C | 68–72% |

| >25°C | Decomposition | <50% |

| Inert Atmosphere | Nitrogen/Argon | Prevents oxidation |

Exceeding 20°C during sodium hydride-mediated methylation promotes tert-butyl group cleavage, reducing yield by 22–30%.

Solvent Systems

Solvent polarity significantly affects reaction rates:

Boc Protection

N-Methylation

THF’s moderate polarity facilitates reagent solubility while minimizing Boc-group hydrolysis.

Industrial-Scale Production Considerations

Purification Protocols

Large-scale batches (>1 kg) employ gradient elution chromatography:

| Stationary Phase | Mobile Phase | Purity |

|---|---|---|

| C18 Silica | Acetonitrile/Water (+0.1% TFA) | 99.5% |

| Sephadex LH-20 | Methanol | 98.2% |

Post-synthesis, the crude product is dissolved in ethyl acetate (5 mL/g) and washed with 0.5 M HCl (3×) followed by saturated NaHCO₃ (3×) to remove residual reagents.

Yield Optimization Strategies

-

Molar Ratio Adjustment : Increasing Boc anhydride to 1.5 eq improves conversion to 98% but requires additional quenching steps.

-

Catalyst Screening : DMAP (0.1 eq) reduces Boc protection time from 24 to 8 hours in DCM.

-

Cryogenic Conditions : Maintaining methylation at −10°C prevents exothermic side reactions, enhancing yield by 12%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃)

-

δ 5.21 (d, J = 8.4 Hz, 1H, NHBoc)

-

δ 3.89 (q, J = 6.8 Hz, 1H, α-CH)

-

δ 1.44 (s, 9H, C(CH₃)₃)

HPLC Purity

-

Retention time: 12.7 min (C18 column, 70:30 H₂O/ACN)

-

99% purity after two recrystallizations from hexane/ethyl acetate.

Challenges and Solutions in Synthesis

Racemization Control

The allo-configuration’s axial chirality necessitates strict reaction control:

Byproduct Formation

Common impurities and mitigation strategies:

| Byproduct | Source | Removal Method |

|---|---|---|

| Di-Boc derivative | Excess Boc anhydride | Adjust stoichiometry |

| N,O-Dimethylated compound | Overalkylation | Controlled MeI addition |

| Tert-butyl carbamate | Hydrolysis | Anhydrous conditions |

Emerging Methodologies

Chemical Reactions Analysis

Peptide Coupling Reactions

Boc-N-Me-D-Allo-Ile-OH serves as a building block in solid-phase peptide synthesis (SPPS), particularly for introducing N-methylated residues.

Table 2: Coupling Reagents and Efficiency

- HATU/DIEA : Preferred for introducing this compound into peptide chains due to high reactivity and minimal racemization .

- DCC/DMAP : Used for forming symmetric anhydrides, enabling esterification with hydroxyl-containing residues (e.g., Thr) .

Key Findings:

- Stereochemical Impact : Substitution with D-allo-Ile enhances lipid II binding affinity by stabilizing β-sheet interactions .

- Macrocyclization : Cu(OAc)₂-mediated cyclization releases cyclic depsipeptides in 18% yield (relative to resin loading) .

Stability and Side Reactions

- Thermal Stability : Stable under inert atmospheres at room temperature .

- Racemization Risk : Minimal during coupling steps due to steric hindrance from the N-methyl and Boc groups .

Table 3: Reactivity of Boc-Protected N-Methyl Amino Acids

| Compound | Coupling Efficiency | Key Application | Reference |

|---|---|---|---|

| This compound | High | Teixobactin analogues | |

| Boc-N-Me-L-Ile-OH | Moderate | Non-cyclic peptides | |

| Boc-D-N-Me-Phe-OH | High | Lipid II-targeting antibiotics |

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

Boc-N-methyl-D-allo-isoleucine is widely recognized as a valuable building block in peptide synthesis. It allows researchers to create complex peptides that can be utilized in drug development. The protection of the amino group by the Boc (tert-butoxycarbonyl) group facilitates the selective reaction of the side chains during synthesis, enhancing the overall yield and purity of the desired peptides .

Case Study: Synthesis of Peptide Analogues

In a study focusing on the synthesis of teixobactin analogues, Boc-N-methyl-D-allo-isoleucine was incorporated into the peptide chain to explore structure-activity relationships. The modifications made using this compound significantly influenced the antibacterial activity against Gram-positive bacteria, demonstrating its utility in developing therapeutic agents .

Pharmaceutical Development

Targeting Neurological Disorders

Boc-N-methyl-D-allo-isoleucine is employed in designing novel therapeutics aimed at treating neurological disorders. Its incorporation into peptide structures has been shown to enhance efficacy and specificity towards targets involved in these diseases .

Case Study: Drug Design for Autoimmune Diseases

Research has indicated that peptides synthesized with Boc-N-methyl-D-allo-isoleucine can effectively block ion channels associated with autoimmune diseases, such as type 1 diabetes. These findings suggest that this compound plays a crucial role in developing drugs that modulate immune responses .

Biotechnology Applications

Production of Biologically Active Peptides

In biotechnology, Boc-N-methyl-D-allo-isoleucine is pivotal for producing biologically active peptides essential for various applications, including vaccine development. Its ability to enhance peptide stability and activity makes it a preferred choice in biopharmaceuticals .

Case Study: Vaccine Development

A recent study highlighted the use of peptides containing Boc-N-methyl-D-allo-isoleucine in formulating vaccines against infectious diseases. The enhanced immunogenicity of these peptides demonstrated their potential in creating effective vaccine candidates .

Research on Protein Folding

Insights into Protein Stability

Boc-N-methyl-D-allo-isoleucine aids researchers in studying protein folding and stability. Understanding how this compound influences protein conformation provides insights into diseases related to protein misfolding, such as Alzheimer's disease and certain types of cancer .

Case Study: Protein Misfolding Disorders

In a comprehensive investigation of protein misfolding disorders, researchers utilized Boc-N-methyl-D-allo-isoleucine to create models that mimic pathological conditions. The results indicated that alterations in peptide sequences containing this compound could lead to significant changes in folding dynamics, thereby contributing to our understanding of these diseases .

Custom Synthesis

Tailored Solutions for Drug Discovery

Researchers frequently utilize Boc-N-methyl-D-allo-isoleucine for custom synthesis projects tailored to specific research needs. This flexibility allows for the development of unique compounds that can be optimized for various biological activities .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Boc-N-Me-D-Allo-Ile-OH involves its incorporation into peptide chains during synthesis. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The methyl group on the nitrogen atom enhances the stability and reactivity of the compound, facilitating its incorporation into peptides. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized .

Comparison with Similar Compounds

Research Findings and Case Studies

Stability in Protease-Rich Environments

Solubility Challenges

- This compound requires DMSO or DMF for solubilization in solid-phase synthesis, whereas Boc-N-Me-Nle-OH is soluble in dichloromethane .

Biological Activity

Boc-N-Me-D-Allo-Ile-OH is a modified amino acid that plays a significant role in the synthesis of peptides and exhibits various biological activities, particularly in cancer research and therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in inhibiting tumor growth, and potential therapeutic applications.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an N-methylated structure. This configuration enhances its stability and solubility, making it a valuable building block in peptide synthesis. The N-methylation is known to improve the biological properties of peptides, including increased proteolytic stability and membrane permeability .

Inhibition of Tumor Growth

Research indicates that this compound exhibits potent anti-tumor properties through several mechanisms:

- Mitochondrial Membrane Potential Disruption : The compound has been shown to inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells. This mechanism is crucial as it targets the energy production pathway of tumor cells, effectively inducing cell death .

- Nucleic Acid and Protein Synthesis Inhibition : this compound disrupts the synthesis of nucleic acids and proteins, which are vital for tumor cell proliferation. This action contributes to its effectiveness against various cancer types, including solid tumors and leukemia .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Efficacy Against Solid Tumors

In a study investigating the efficacy of this compound on solid tumors, researchers administered varying concentrations of the compound to animal models. The results demonstrated a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within treated tumors, confirming the compound's role in inducing cell death .

Case Study 2: Leukemia Cell Lines

Another study focused on the effects of this compound on leukemia cell lines. The compound was found to inhibit cell proliferation significantly, with IC50 values indicating potent activity at low concentrations. Flow cytometry analysis showed an increase in early apoptotic cells following treatment, supporting its potential as a therapeutic agent for leukemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.